molecular formula C11H6N4O3S B13935647 3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine

3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine

Cat. No.: B13935647
M. Wt: 274.26 g/mol
InChI Key: AFFDIQJNPFIACN-UHFFFAOYSA-N
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Description

3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine is an organic compound that features a unique combination of heterocyclic rings. This compound includes a pyridine ring, a thiophene ring, and an oxadiazole ring, each contributing to its distinct chemical properties and potential applications. The presence of a nitro group on the thiophene ring further enhances its reactivity and potential utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the reaction efficiency can be explored to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine is largely dependent on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine is unique due to the combination of its heterocyclic rings and the presence of a nitro group, which imparts distinct electronic and chemical properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H6N4O3S

Molecular Weight

274.26 g/mol

IUPAC Name

2-(5-nitrothiophen-2-yl)-5-pyridin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C11H6N4O3S/c16-15(17)9-4-3-8(19-9)11-14-13-10(18-11)7-2-1-5-12-6-7/h1-6H

InChI Key

AFFDIQJNPFIACN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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